molecular formula C16H24O4 B13982161 Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate CAS No. 4670-21-7

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate

Cat. No.: B13982161
CAS No.: 4670-21-7
M. Wt: 280.36 g/mol
InChI Key: NPOWRQBNOWTAFE-UHFFFAOYSA-N
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Description

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.359 g/mol . It is a derivative of benzoic acid and is known for its unique structural features, including a heptyl chain, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is used in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate typically involves the esterification of 2-heptyl-4-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with enzymes and receptors. The heptyl chain enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

4670-21-7

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

methyl 2-heptyl-4-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C16H24O4/c1-4-5-6-7-8-9-12-10-13(17)11-14(19-2)15(12)16(18)20-3/h10-11,17H,4-9H2,1-3H3

InChI Key

NPOWRQBNOWTAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC

Origin of Product

United States

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